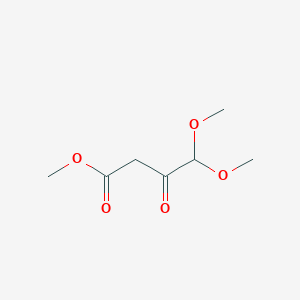

Methyl 4,4-dimethoxy-3-oxobutanoate

Description

Significance and Research Context of β-Keto Esters and Acetals in Organic Synthesis

The utility of Methyl 4,4-dimethoxy-3-oxobutanoate is best understood by first examining its core components.

β-Keto Esters are organic compounds containing a ketone functional group at the beta position relative to an ester group. fiveable.me This arrangement confers unique reactivity, making them crucial intermediates in organic synthesis. researchgate.net Their primary significance lies in:

Versatile Reactivity : They possess both electrophilic and nucleophilic reaction sites. researchgate.net The protons on the α-carbon (the carbon between the two carbonyl groups) are particularly acidic, allowing for easy formation of enolates when treated with a base. fiveable.mefiveable.me

Carbon-Carbon Bond Formation : These enolates are excellent nucleophiles, readily participating in reactions like alkylations and aldol (B89426) condensations to form new carbon-carbon bonds, which is fundamental to building complex molecular skeletons. fiveable.mecookechem.com

Synthetic Building Blocks : β-Keto esters are foundational synthons for a wide array of more complex molecules. fiveable.me Through reactions like hydrolysis and decarboxylation, they can be converted into ketones and carboxylic acids. nih.gov They are also key precursors in condensation reactions, such as the Claisen condensation, to build larger carbon chains. fiveable.me

Acetals are functional groups formed when an aldehyde or ketone reacts with two equivalents of an alcohol. jove.com They are defined by a central carbon atom bonded to two ether (–OR) groups. nii.ac.jp Their importance in organic synthesis stems primarily from their role as protecting groups. jove.comnumberanalytics.com

Stability : Acetals are stable under basic and neutral conditions and are resistant to many oxidizing and reducing agents and nucleophiles. jove.comlscollege.ac.in This allows chemists to "mask" a reactive aldehyde or ketone group while performing chemical transformations on other parts of a molecule. jove.com

Reversibility : The protection is temporary. Acetals can be easily converted back to the original carbonyl compound through hydrolysis under mild acidic conditions. jove.commasterorganicchemistry.com This reversible nature is key to their utility in multi-step syntheses. lscollege.ac.in

Reactive Centers : Beyond protection, acetals can also serve as reactive centers under acidic conditions, participating in nucleophilic substitution and elimination reactions. nii.ac.jp

The presence of both a β-keto ester and an acetal (B89532) in this compound provides a powerful synthetic tool. The acetal protects a latent aldehyde functionality, while the β-keto ester moiety offers a site for nucleophilic reactions and chain extension.

Historical Perspective on the Synthesis and Applications of this compound

While specific historical documentation on the first synthesis of this compound is not extensively detailed in mainstream literature, its conceptual origins are rooted in some of the most classical reactions in organic chemistry.

The synthesis of the β-keto ester backbone is historically linked to the Claisen condensation , a carbon-carbon bond-forming reaction developed in the late 19th century. This reaction typically involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. researchgate.netfiveable.me The synthesis of a molecule like the target compound would involve a variation of this foundational method.

Similarly, the formation of the acetal group is a classic reaction known as acetalization , first described in detail by pioneering chemist Emil Fischer in the late 1890s. masterorganicchemistry.com The process involves the acid-catalyzed reaction of a carbonyl compound with an alcohol, often with the removal of water to drive the reaction to completion. numberanalytics.comlscollege.ac.in

The primary application noted for this compound is its use in Aldol condensations . cookechem.com This is a testament to the enduring utility of the β-keto ester functional group. The aldol reaction, another cornerstone of organic chemistry, uses the enolate of a carbonyl compound (in this case, derived from the β-keto ester portion) to attack another carbonyl compound, forming a β-hydroxy ketone or a conjugated enone. The historical significance of this application lies in its reliability for constructing complex organic molecules from simpler precursors.

Overview of Current Research Trends and Future Directions for this compound Studies

Current research in organic synthesis continues to build upon the classical reactivity of functional groups like β-keto esters and acetals, with a focus on developing more efficient, selective, and innovative transformations. These broader trends indicate the potential future directions for studies involving this compound.

One major trend is the expansion of β-keto ester chemistry beyond traditional methods. Researchers have developed palladium-catalyzed reactions of allyl β-keto carboxylates, which proceed via decarboxylation to generate versatile palladium enolate intermediates. nih.gov These intermediates can undergo a variety of transformations not achievable through conventional enolate chemistry, such as reductive eliminations and hydrogenolysis. nih.gov this compound could be a valuable substrate for developing analogous catalytic systems where the acetal moiety adds another layer of synthetic potential.

Another active area of research is the development of asymmetric reactions. The α-hydroxylation of β-keto esters to produce α-hydroxy-β-dicarbonyl motifs is of significant interest because this structure is found in many biologically active compounds. researchgate.net Current research focuses on creating enantioselective versions of this reaction using chiral catalysts. Given its structure, this compound is an ideal candidate for such studies, aiming to control the stereochemistry at the α-position.

Furthermore, the role of acetals is evolving beyond simple protecting groups. Modern studies explore the use of chiral acetals as auxiliaries to induce stereoselectivity in reactions, where the acetal itself directs the stereochemical outcome of a transformation at a nearby reactive center. nii.ac.jp

Future studies on this compound are likely to focus on:

Its application as a building block in the total synthesis of complex natural products, where the two functional groups can be unmasked or elaborated in a planned sequence.

Its use as a substrate in the development of new catalytic, stereoselective reactions, particularly those that can functionalize the α-carbon.

Exploring the interplay between the acetal and the β-keto ester functionalities to achieve novel chemical transformations.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4,4-dimethoxy-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-10-6(9)4-5(8)7(11-2)12-3/h7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYQRBMGZRVNSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451651 | |

| Record name | Methyl 4,4-dimethoxy-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60705-25-1 | |

| Record name | Methyl 4,4-dimethoxy-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4,4 Dimethoxy 3 Oxobutanoate

Direct Esterification Approaches

Direct esterification, specifically the Fischer-Speier method, represents the most classical and straightforward approach to synthesizing Methyl 4,4-dimethoxy-3-oxobutanoate from its corresponding carboxylic acid, 4,4-dimethoxy-3-oxobutanoic acid, and methanol (B129727). organic-chemistry.orgmasterorganicchemistry.com This equilibrium-controlled process involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.com

The core of the Fischer esterification is the catalyst, which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. masterorganicchemistry.comlibretexts.org A variety of catalytic systems can be employed.

Brønsted Acids: Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most common catalysts for this transformation. organic-chemistry.org They are effective and inexpensive, though they can sometimes lead to side reactions if the substrate is sensitive to strongly acidic conditions.

Lewis Acids: Lewis acids like hafnium(IV) and zirconium(IV) salts have been developed as effective catalysts for direct ester condensation, often under milder conditions than traditional Brønsted acids. organic-chemistry.org

Solid Acid Catalysts: To simplify product purification and catalyst recovery, heterogeneous solid acid catalysts are an attractive green alternative. Cation-exchange resins, such as Dowex H+, have proven to be effective and reusable catalysts for a range of esterification reactions. nih.gov Graphene oxide has also been reported as an efficient and reusable acid catalyst for esterification. organic-chemistry.org

| Catalyst Type | Specific Examples | Key Characteristics |

|---|---|---|

| Brønsted Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | Highly effective, inexpensive, homogenous, requires neutralization. organic-chemistry.org |

| Lewis Acids | Hafnium(IV) salts, Zirconium(IV) salts | Catalyzes direct condensation, can be milder than Brønsted acids. organic-chemistry.org |

| Solid Acid Catalysts | Dowex H+ Resins, Graphene Oxide | Heterogeneous, reusable, simplifies workup, environmentally friendly. organic-chemistry.orgnih.gov |

As an equilibrium process, the yield of the Fischer esterification is governed by Le Châtelier's principle. To maximize the formation of this compound, the equilibrium must be shifted toward the products. This is typically achieved through two main strategies:

Use of Excess Reactant: Employing a large excess of one of the reactants, usually the less expensive one (in this case, methanol), will drive the reaction forward. masterorganicchemistry.com Using a 10-fold excess of alcohol can increase yields to over 95%. masterorganicchemistry.com

Removal of Water: The continuous removal of water, a co-product of the reaction, is a highly effective method to drive the equilibrium to completion. This can be accomplished by azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture. organic-chemistry.org

Reaction temperature is also a critical parameter. The reaction is typically performed at the reflux temperature of the alcohol (methanol, 64.7 °C) or the azeotropic mixture to ensure a reasonable reaction rate without causing thermal degradation of the starting material or product.

Acylation Reactions

An alternative strategy for constructing the β-keto ester framework of this compound is through C-acylation of a pre-formed enolate or enolate equivalent. A plausible route involves the acylation of the enolate of methyl acetate (B1210297) with a suitable dimethoxyacetylating agent.

A primary challenge in the acylation of ester enolates is controlling regioselectivity. Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-acylation) to form the desired β-keto ester or at the oxygen atom (O-acylation) to form a ketene (B1206846) acetal (B89532). The outcome is influenced by several factors:

Counterion: Lithium enolates tend to favor C-acylation, while sodium or potassium enolates can give more O-acylation product.

Solvent: Polar aprotic solvents generally favor C-acylation.

Acylating Agent: Highly reactive acylating agents like acyl chlorides often favor O-acylation, whereas less reactive agents like anhydrides or other activated esters can lead to higher C-acylation yields.

As this compound is achiral, stereoselectivity is not a concern in its synthesis. However, in the synthesis of related chiral β-keto esters, enantioselective conjugate additions or alkylations of acetoacetate (B1235776) esters are key strategies. nih.gov

Modern organic synthesis has produced a variety of advanced acylating reagents that offer improved efficacy, milder reaction conditions, and better selectivity compared to traditional acyl chlorides or anhydrides. For the synthesis of β-keto esters, several effective reagents have been reported.

N-Acylbenzotriazoles: These reagents are stable, crystalline solids that react chemoselectively with ester enolates (often magnesium enolates) to give β-keto esters in high yields. organic-chemistry.org

Activated Amides: N-acylazetidines and other strained amides can serve as effective acylating agents, driven by the release of ring strain. organic-chemistry.org Similarly, activated primary and secondary amides have been shown to couple with ester enolates in the presence of strong bases like LiHMDS to afford β-ketoesters. organic-chemistry.org

Pentafluorophenylammonium triflate (PFPAT): This catalyst has been used for the C-acylation of ketene silyl (B83357) acetals (enol ether equivalents) with acyl chlorides to produce β-keto esters in good yields. organic-chemistry.org

| Acylation Reagent Class | Specific Example | Typical Conditions | Advantage |

|---|---|---|---|

| Acyl-Heterocycles | N-Acylbenzotriazoles | MgBr₂·OEt₂, i-Pr₂NEt | High chemoselectivity for C-acylation, stable reagents. organic-chemistry.org |

| Activated Amides | N-Acylazetidines | Organometallic reagents | Reactivity controlled by ring strain, bench-stable. organic-chemistry.org |

| Activated Amides | Tertiary Amides | LiHMDS, Room Temp | Efficient coupling with ester enolates under mild conditions. organic-chemistry.org |

| Acyl Halides (Catalyzed) | Acyl Chloride | PFPAT catalyst, with ketene silyl acetal | Effective for thermodynamically unfavorable products. organic-chemistry.org |

Carbonylation and Methanolysis Pathways

Carbonylation reactions, which involve the introduction of a carbonyl group (C=O) using carbon monoxide (CO), represent a powerful, though technically demanding, synthetic tool often employed in industrial processes. A hypothetical pathway to this compound could involve the carbonylation of a suitable precursor, followed by or concurrent with methanolysis.

A relevant analogue is the carbonylation of dimethoxymethane (B151124) (DMM) to produce methyl methoxyacetate (B1198184) (MMA), a reaction that has been studied with various solid acid catalysts. researchgate.net This process demonstrates the feasibility of carbonylating an acetal. By analogy, a potential, albeit speculative, route to the target molecule could involve the carbonylation of 1,1,2-trimethoxyethane.

The key parameters for such a reaction, based on analogous processes, would be:

Catalyst: Solid acid catalysts are preferred for their ease of separation and reusability. Zeolites (like ZSM-5) and sulfonated ion exchange resins (like Amberlyst 36) have shown the highest conversion rates in the carbonylation of DMM. researchgate.net

Carbon Monoxide Pressure: High CO pressure is required to ensure a sufficient concentration of the carbonylating agent in the reaction phase and to drive the reaction forward.

Temperature: The reaction temperature is a critical factor that must be optimized to balance the reaction rate against catalyst stability and potential side reactions.

| Catalyst | Catalyst Type | Relative Performance (in DMM Carbonylation) | Reference |

|---|---|---|---|

| Z-30 (ZSM-5) | MFI Type Zeolite | High DMM Conversion | researchgate.net |

| Amberlyst 36 | Sulfonated Ion Exchange Resin | High DMM Conversion | researchgate.net |

| H-Y-30 | FAU-type Zeolite | Low DMM Conversion | researchgate.net |

| Amberlyst 46 | Sulfonated Ion Exchange Resin | Low DMM Conversion | researchgate.net |

This pathway, while conceptually plausible, would require significant research and development to establish its viability for the specific synthesis of this compound.

Palladium-Catalyzed Carbonylation of Acrolein and its Acetals

Palladium-catalyzed carbonylation reactions are a powerful tool for the formation of carbonyl compounds, including esters, by introducing a carbon monoxide (CO) moiety into an organic substrate. liv.ac.uk While direct synthesis from acrolein itself is complex, a plausible route involves the alkoxycarbonylation of an acrolein acetal, such as 3,3-dimethoxyprop-1-ene.

In this proposed pathway, 3,3-dimethoxyprop-1-ene would react with carbon monoxide and methanol in the presence of a palladium catalyst. The general mechanism involves the formation of an alkoxycarbonylpalladium intermediate, which then undergoes insertion into the olefin double bond. A subsequent β-hydride elimination step would yield the unsaturated precursor, which could then be converted to the target saturated β-keto ester. A related transformation involving the selective conversion of 3,3-diethoxyprop-1-yne using a PdI₂-based system highlights the feasibility of carbonylating acetal-protected substrates. unipr.it

Methanolysis of Acyl Chlorides

A more conventional and direct approach to this compound is the methanolysis of its corresponding acyl chloride, 4,4-dimethoxy-3-oxobutanoyl chloride. This reaction follows a nucleophilic addition-elimination mechanism. The lone pair of electrons on the oxygen atom of methanol attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. Deprotonation of the resulting oxonium ion by the liberated chloride ion yields the final methyl ester product and hydrogen chloride. organic-chemistry.org

This method is highly efficient for ester synthesis due to the high reactivity of acyl chlorides. The primary challenge lies in the preparation of the requisite 4,4-dimethoxy-3-oxobutanoyl chloride precursor.

Catalyst Systems and Co-promoters in Carbonylation Reactions

The success of palladium-catalyzed carbonylation reactions hinges on the specific catalyst system employed. These systems are typically multicomponent, designed to optimize catalytic activity, stability, and selectivity.

Group VIII Metal Components : Palladium is the most widely used Group VIII metal for these transformations. liv.ac.uk It is often introduced in various forms, such as Pd(OAc)₂, PdCl₂, or as Pd(0) complexes like Pd(PPh₃)₄. researchgate.net In some processes, Pd/C is used as a precursor, which forms the active catalytic species in situ. mdpi.com

Hydrogen Halides : Hydrogen halides, or sources thereof, play a crucial role. In systems using PdI₂, for instance, an excess of an iodide salt like potassium iodide (KI) is often added. mdpi.com The halide acts as a ligand, stabilizing the palladium center and participating in the catalytic cycle.

Co-promoters : Various co-promoters can enhance the reaction. Phosphine (B1218219) ligands (e.g., triphenylphosphine, PPh₃) and the corresponding arsines (e.g., triphenylarsine, AsPh₃) are common for stabilizing the palladium catalyst, modifying its electronic properties, and preventing the precipitation of palladium black. In oxidative carbonylation reactions, a co-catalyst or oxidant like CuI or CuCl₂ is often necessary to regenerate the active Pd(II) species from the Pd(0) formed at the end of the cycle, allowing the reaction to proceed catalytically. liv.ac.ukmdpi.com

| Catalyst Precursor | Co-Catalyst/Ligand | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| PdI₂ | KI | Terminal Alkynes | Maleic Diesters | mdpi.com |

| Pd/C | CuI | Olefins | Esters | mdpi.com |

| Pd(OAc)₂ | PPh₃ | Aryl Boronic Acids | Diaryl Ketones | liv.ac.uk |

| PdCl₂(PPh₃)₂ | None | Alkynols | Lactones | researchgate.net |

Alternative and Novel Synthetic Strategies

In response to the growing demand for environmentally benign chemical processes, novel synthetic strategies are being developed. These often focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency, in line with the principles of green chemistry.

Utilization of Ionic Liquids as Bifunctional Catalysts

Ionic liquids (ILs) are salts with melting points below 100°C, and they have emerged as promising alternatives to traditional volatile organic solvents. researchgate.net Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, make them attractive for chemical synthesis. rsc.org Crucially, ILs can be designed to act as both the reaction medium and the catalyst, a bifunctional role that simplifies processes and facilitates catalyst recycling. rsc.org In the context of ester synthesis, acidic or basic ionic liquids can catalyze reactions like esterification or transesterification, obviating the need for corrosive mineral acids. rsc.org

Task-Specific Imidazolium (B1220033) Ionic Liquids

Among the most versatile ionic liquids are those based on the imidazolium cation. These are considered "task-specific" because their properties can be finely tuned by modifying the alkyl chains (e.g., at the N1 and N3 positions) and the counter-anion. researchgate.netrsc.org For instance, an imidazolium ionic liquid can be designed to have a specific acidity or basicity to catalyze a desired reaction.

In esterification, the imidazole (B134444) ring itself can act as an organocatalyst, mimicking the function of histidine residues in enzymes. rsc.org This dual solvent-catalyst functionality has been successfully applied to the synthesis of various esters. By selecting the appropriate cation and anion, researchers can optimize reaction rates and yields. For example, a study on the synthesis of vitamin E esters demonstrated that various commercially available 1-alkyl-3-methylimidazolium ILs could provide satisfactory yields, with the catalyst being easily recycled. rsc.org

| Ionic Liquid Name | Abbreviation | Application | Reference |

|---|---|---|---|

| 1-Butyl-3-methylimidazolium Chloride | [BMIM]Cl | Medium for cyclization reactions | researchgate.net |

| 1-Decyl-3-methylimidazolium Bromide | [DMIM]Br | Medium for cyclization reactions | researchgate.net |

| 1-Pentyl-3-methylimidazolium Nitrate | [C₅C₁Im][NO₃⁻] | Dual solvent-catalyst for esterification | rsc.org |

Solvent-Free Protocols and Green Chemistry Principles

A major goal of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction protocols, often coupled with energy-efficient heating methods like microwave irradiation, represent a significant step toward this goal. researchgate.net These conditions can lead to shorter reaction times, higher yields, and simplified product purification. researchgate.netgoogle.com

Ionic liquids are key enablers of solvent-free chemistry. google.com Because they are liquid and can dissolve reactants, they can serve as the reaction phase, eliminating the need for a separate solvent. After the reaction, the non-volatile nature of the ionic liquid often allows for easy separation of the product by distillation or extraction, and the IL can be recycled for subsequent batches. This approach, which combines the benefits of heterogeneous catalysis (easy separation) with homogeneous catalysis (high efficiency), aligns perfectly with green chemistry principles by preventing waste and maximizing atom economy.

Recyclability and Reusability of Ionic Liquid Catalysts

Ionic liquids (ILs) are increasingly recognized for their potential in creating more environmentally friendly chemical processes due to their unique properties, such as non-volatility and thermal stability. nih.gov A key advantage of using ILs as reaction solvents or catalysts is their potential for recyclability and reuse, which can significantly reduce waste and improve the economic viability of a synthesis. nih.govchalmers.se

In the context of reactions relevant to the synthesis of β-ketoesters and related compounds, the reusability of ionic liquid catalysts has been demonstrated in various transformations. For instance, in the synthesis of benzoic acid derivatives through the oxidative cleavage of vicinal diols, an ionic liquid-supported anthraquinone (B42736) photocatalyst in (bmim)BF4 could be reused up to five times without a noticeable decrease in performance. nih.gov Similarly, a polyoxometalate-ionic liquid (POM-IL) catalyst used for the cleavage of lignin (B12514952) models was successfully recycled for five consecutive tests with high robustness. rsc.org The recovery of these catalysts is often straightforward, involving simple extraction of the product with an organic solvent or precipitation of the catalyst followed by centrifugation. nih.govrsc.orgresearchgate.net

The choice of the ionic liquid's cation and anion can significantly impact its recyclability and the stability of the catalytic system. For example, in the aforementioned photocatalytic oxidation, the (bmim)BF4-based system showed excellent reusability, whereas a system using (bmim)PF6 decomposed after several cycles. nih.gov The stability and reusability of the ionic liquid catalyst are critical factors for its practical application in large-scale synthesis.

Table 1: Recyclability of Ionic Liquid Catalysts in Various Reactions

| Ionic Liquid Catalyst System | Reaction Type | Number of Cycles | Outcome | Reference |

|---|---|---|---|---|

| IL-AQ(BF4) in (bmim)BF4 | Aerobic oxidative cleavage | At least 5 | No detectable deterioration in performance. | nih.gov |

| IL-AQ(PF6) in (bmim)PF6 | Aerobic oxidative cleavage | Multiple cycles | Reaction system turned black; catalyst decomposed. | nih.gov |

| [TTPBs][CF3SO3] | Methylation of formaldehyde (B43269) with aromatics | 10 | No noticeable loss of activity. | researchgate.net |

| Polyoxometalate-ionic liquid (POM-IL) | Cleavage of β-O-4 lignin models | 5 | High robustness. | rsc.org |

| [bmim][MeSO4] | Synthesis of bis(indolyl)methanes | Up to 3 | Catalyst is recyclable. | rsc.org |

Condensation Reactions with this compound Precursors

The synthesis of β-ketoesters like this compound often involves condensation reactions. A common strategy is the Claisen condensation, where an ester reacts with a carbonyl compound in the presence of a strong base. For instance, the synthesis of 4,4-dimethoxy-2-butanone, a related compound, can be achieved through the Claisen ester condensation of methyl formate (B1220265) and acetone (B3395972) using a strong alkali reagent like sodium methoxide. google.com This resulting enol can then undergo further reactions. google.com

Another relevant precursor is methyl 4-chloro-3-oxobutanoate. researchgate.net Its reactions under basic conditions can lead to self-condensation, forming intermediates like dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. researchgate.net This intermediate can then be O-alkylated. researchgate.net The Ti-Claisen condensation offers a robust method for the α-formylation of esters, such as methyl 4-chlorobutanoate, which is a precursor to methyl 4-chloro-2-formylbutanoate. orgsyn.org This method is particularly useful when base-sensitive functional groups are present. orgsyn.org

The Prins reaction, which is the acid-catalyzed condensation of an aldehyde with an alkene, is another relevant transformation for creating precursors. nih.gov For example, the reaction of formaldehyde and isobutene can be catalyzed by various acids, including solid acids like HZSM-5, to produce intermediates for further synthesis. nih.gov

One-Pot Synthetic Procedures

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and time savings. dtu.dkrsc.orgmdpi.com

In the synthesis of complex molecules, one-pot procedures often involve a cascade of reactions. For example, γ,δ-unsaturated β-ketoesters can be synthesized through a one-pot thermal cascade reaction of diazodicarbonyl compounds and enol ethers. rsc.org This method involves refluxing an α-diazo-β-ketoester with an enol ether in a solvent like p-xylene. rsc.org

Another example is the one-pot oxidation and Diels-Alder reaction for the synthesis of functionalized cyclohexenes. dtu.dk In this procedure, a precursor like methyl vinyl glycolate (B3277807) is first oxidized using a reagent such as Dess-Martin periodinane, and then a 1,3-diene is added to the same pot to undergo a cycloaddition reaction. dtu.dk This approach avoids the isolation of the potentially unstable intermediate enone. dtu.dk

Table 2: Examples of One-Pot Synthetic Procedures

| Reaction | Reactants | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Thermal Cascade Reaction | α-diazo-β-ketoesters, enol ether | p-xylene, reflux | γ,δ-unsaturated β-ketoesters | rsc.org |

| Oxidation and Diels-Alder Reaction | Methyl vinyl glycolate, 1,3-diene | Dess-Martin periodinane, CH2Cl2 | Functionalized cyclohexenes | dtu.dk |

| Four-step sequence for 1-alkoxyindoles | Starting indole (B1671886) derivative | Sequential addition of reagents | Multisubstituted 1-alkoxyindoles | mdpi.com |

Reaction Mechanisms and Mechanistic Studies of Methyl 4,4 Dimethoxy 3 Oxobutanoate Transformations

Nucleophilic Addition Reactions Involving the Carbonyl Group

The ketone carbonyl group at the C-3 position is a primary site for reactivity in Methyl 4,4-dimethoxy-3-oxobutanoate. As with other ketones, this carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.org

The general mechanism for nucleophilic addition proceeds in two main steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon. This step breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom. This results in the formation of a tetrahedral alkoxide intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. libretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by a weak acid or the solvent, to yield a neutral alcohol product. libretexts.org

The reactivity of the carbonyl group in this compound is influenced by both electronic and steric factors. Compared to simple aldehydes, the ketone is generally less reactive due to the electron-donating and sterically hindering effects of the adjacent carbon groups (the CH₂COOCH₃ and CH(OCH₃)₂ moieties). youtube.com

Table 1: General Mechanism of Nucleophilic Addition

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | A nucleophile (Nu⁻) attacks the electrophilic C-3 carbonyl carbon. The C=O pi bond electrons move to the oxygen atom. | Tetrahedral Alkoxide Intermediate |

| 2 | The alkoxide intermediate is protonated by an acid source (H-A). | Tertiary Alcohol Product |

This table illustrates the fundamental two-step process of nucleophilic addition at the C-3 position of this compound.

Esterification Reactions with Alcohols

The methyl ester group of this compound can undergo transesterification when treated with another alcohol in the presence of an acid or base catalyst. This reaction exchanges the original methoxy (B1213986) group (-OCH₃) of the ester with an alkoxy group from the new alcohol (-OR').

The mechanism, particularly under acidic conditions (analogous to Fischer esterification), involves several equilibrium steps:

Protonation of the Carbonyl: The acid catalyst protonates the ester's carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: A molecule of the new alcohol (R'-OH) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing methoxy groups, converting it into a good leaving group (methanol).

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol (B129727).

Deprotonation: The catalyst is regenerated by the removal of a proton from the new ester.

Base-catalyzed transesterification is also possible, proceeding through the nucleophilic attack of an alkoxide ion on the ester carbonyl. The reaction is an equilibrium process, and often a large excess of the new alcohol is used to drive the reaction to completion. nih.gov

Intramolecular Cyclization Pathways

The structure of this compound, containing a β-ketoester moiety, provides the potential for intramolecular cyclization reactions, although specific literature examples for this compound are not prevalent. Plausible pathways can be proposed based on the reactivity of its functional groups.

One potential pathway involves the formation of an enolate at the C-2 position (alpha to both the ketone and the ester). While a Dieckmann condensation typically occurs between two separate ester molecules, a related intramolecular cyclization could be envisioned if the molecule were modified with an appropriate electrophilic center.

A more direct plausible cyclization could occur under conditions that hydrolyze the acetal (B89532). Acid-catalyzed hydrolysis of the dimethoxy acetal at C-4 would unmask an aldehyde functionality, generating a 1,3-dicarbonyl compound with a terminal aldehyde. This intermediate could then undergo an intramolecular aldol-type condensation.

Table 2: Plausible Intramolecular Aldol (B89426) Cyclization (Post-Acetal Hydrolysis)

| Step | Description | Intermediate |

|---|---|---|

| 1 | Acid-catalyzed hydrolysis of the C-4 acetal. | Methyl 3,4-dioxobutanoate |

| 2 | Formation of an enolate at C-2 under basic or acidic conditions. | Enolate of Methyl 3,4-dioxobutanoate |

| 3 | Intramolecular nucleophilic attack of the enolate onto the C-4 aldehyde carbonyl. | Cyclic hemiacetal/alkoxide intermediate |

| 4 | Dehydration (elimination of water). | Cyclopentenone derivative |

This table outlines a hypothetical but chemically reasonable pathway for cyclization, initiated by the deprotection of the acetal group.

Proposed Mechanisms for Complex Reaction Pathways (e.g., Benzimidazole (B57391) Synthesis)

This compound can serve as a precursor for the synthesis of heterocyclic compounds like benzimidazoles. The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carbonyl compound. nih.gov

A proposed mechanism for the reaction between this compound and an o-phenylenediamine (like 1,2-diaminobenzene) would proceed as follows:

Initial Condensation: One of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks the more electrophilic C-3 ketone of this compound.

Formation of Hemiaminal and Imine: This addition forms a hemiaminal intermediate, which readily dehydrates (loses a molecule of water) to form a Schiff base or imine intermediate.

Intramolecular Cyclization: The second, free amino group of the o-phenylenediamine derivative then performs an intramolecular nucleophilic attack on the carbon of the newly formed C=N bond. This step forms the five-membered dihydro-benzimidazole ring.

Aromatization: The dihydro-benzimidazole intermediate then undergoes oxidation to achieve aromaticity. This can occur via air oxidation or through the use of a mild oxidizing agent, resulting in the final benzimidazole product.

Throughout this proposed pathway, the acetal group at the C-4 position would likely remain intact if the reaction is conducted under neutral or basic conditions, yielding a benzimidazole with a (dimethoxymethyl)acetyl side chain. If an acid catalyst is used, it could promote the condensation but may also lead to the hydrolysis of the acetal. beilstein-journals.org

Theoretical and Computational Investigations of Reaction Mechanisms (e.g., DFT Studies)

While specific Density Functional Theory (DFT) studies on this compound are not widely published, computational chemistry provides powerful tools to investigate the reaction mechanisms discussed. epstem.net DFT calculations can be employed to model various aspects of its reactivity.

Reaction Pathway Energetics: DFT can be used to calculate the energies of reactants, transition states, intermediates, and products for reactions like nucleophilic addition or cyclization. This allows for the determination of activation barriers and reaction thermodynamics, helping to predict the most favorable mechanistic pathway.

Catalyst Role: In catalyzed reactions, such as the acid-catalyzed synthesis of benzimidazoles, computational models can elucidate the role of the catalyst. For instance, calculations can show how a Lewis acid coordinates to a carbonyl oxygen, increasing the carbon's electrophilicity and lowering the activation energy for nucleophilic attack. beilstein-journals.org

Spectroscopic Properties: Computational methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict NMR chemical shifts (¹H and ¹³C) for proposed intermediates and products. epstem.net Comparing these calculated spectra with experimental data can help confirm the structure of transient or isolated species in a reaction pathway.

Table 3: Application of DFT in Mechanistic Studies

| Area of Investigation | Computational Method | Information Gained |

|---|---|---|

| Reaction Feasibility | Transition State Search (e.g., B3LYP/6-31G*) | Activation energies (Ea), reaction barriers |

| Intermediate Stability | Geometry Optimization | Relative energies of intermediates, bond lengths, and angles |

| Catalytic Effects | Modeling of catalyst-substrate complex | Understanding of how catalysts lower activation barriers |

| Structural Elucidation | GIAO, TD-DFT | Prediction of NMR spectra, IR frequencies, and electronic transitions |

This table summarizes how theoretical methods like DFT can be applied to deepen the understanding of the reaction mechanisms of this compound.

Synthetic Applications and Derivatization of Methyl 4,4 Dimethoxy 3 Oxobutanoate

Asymmetric Synthesis and Chiral Induction

The presence of a prochiral center and multiple functional groups in methyl 4,4-dimethoxy-3-oxobutanoate makes it an interesting substrate for asymmetric synthesis and chiral induction studies. However, specific literature detailing its application in the following areas is limited.

Synthesis of 1-Hydroxymethylpyrrolizidine Alkaloids

While the synthesis of pyrrolizidine (B1209537) alkaloids is a significant area of research in organic chemistry, there is currently no specific literature available that documents the direct use of this compound as a starting material for the synthesis of 1-hydroxymethylpyrrolizidine alkaloids. Research in this area often employs other starting materials and synthetic strategies.

Enantioselective Additions (e.g., Cu(I)-catalyzed nitromethane (B149229) addition)

The enantioselective addition of nucleophiles to carbonyl compounds is a powerful tool for creating chiral centers. The α-keto group in this compound, once the acetal (B89532) is hydrolyzed, presents a target for such reactions. While copper-catalyzed enantioselective additions of nitromethane (Henry reaction) to α-keto esters are known, specific examples employing this compound as the substrate, particularly with a Cu(I) catalyst, are not prominently described in the current scientific literature.

Role as a Pharmaceutical Intermediate and Building Block

This compound and its derivatives are key intermediates in the synthesis of several important pharmaceutical compounds. The dual reactivity of the keto and protected aldehyde functionalities allows for the construction of complex molecular architectures.

Synthesis of Nilvadipine

Nilvadipine, a potent calcium channel blocker used for the treatment of hypertension, is synthesized using a modified Hantzsch dihydropyridine (B1217469) synthesis. A crucial step in this synthesis involves the use of an alkyl 4,4-dialkoxyacetoacetate, a class of compounds to which this compound belongs. nih.gov In this process, an aryl aldehyde reacts with the alkyl 4,4-dialkoxyacetoacetate and an alkyl 3-aminocrotonate. nih.gov The resulting acetal is then hydrolyzed to a key 2-formyl-1,4-dihydropyridine intermediate, which is further converted to Nilvadipine. nih.gov

Table 1: Key Reagents in the Synthesis of Nilvadipine Intermediate

| Reactant | Role |

| Aryl aldehyde | Provides the C4-substituent of the dihydropyridine ring. |

| Alkyl 4,4-dialkoxyacetoacetate | Serves as a three-carbon building block, forming part of the dihydropyridine core and providing the precursor to the 2-substituent. |

| Alkyl 3-aminocrotonate | Provides the remaining atoms for the dihydropyridine ring. |

Synthesis of Bazedoxifene

Bazedoxifene is a selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis. A review of the current scientific literature does not indicate that this compound is a direct precursor or key intermediate in the established synthetic routes to Bazedoxifene.

Synthesis of Heterocyclic Compounds

The 1,3-dicarbonyl functionality (after hydrolysis of the acetal) of this compound makes it a classic precursor for the synthesis of various heterocyclic systems, most notably pyrazoles and pyrimidines.

The general and widely used method for synthesizing pyrazoles is the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). In the case of this compound, the acetal would first be hydrolyzed under acidic conditions to reveal the aldehyde, forming methyl 3,4-dioxobutanoate. This diketone can then react with hydrazine or a substituted hydrazine. The reaction proceeds through a condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. This approach allows for the synthesis of a variety of substituted pyrazoles, which are important scaffolds in medicinal chemistry. nih.govbeilstein-journals.orggoogle.comorganic-chemistry.orgresearchgate.net

Similarly, the 1,3-dicarbonyl unit is a key component in the synthesis of pyrimidines. The reaction of a 1,3-dicarbonyl compound with an amidine or urea (B33335) is a common strategy to construct the pyrimidine (B1678525) ring. While specific examples starting directly from this compound are not extensively documented, its structural motif is amenable to these classical heterocyclic syntheses. nih.govnih.gov

Table 2: Heterocyclic Systems from 1,3-Dicarbonyl Compounds

| Heterocycle | Reagent | General Reaction |

| Pyrazole | Hydrazine | Condensation and cyclization |

| Pyrimidine | Amidine/Urea | Condensation and cyclization |

Benzimidazole (B57391) Derivatives

The benzimidazole scaffold is a prominent heterocyclic motif found in numerous pharmacologically active compounds. This compound serves as a key precursor for the synthesis of various benzimidazole derivatives through several synthetic strategies.

While direct, single-step syntheses of benzimidazole 2-carboxaldehydes from this compound are not extensively documented, the compound provides the necessary carbon framework. The typical approach involves the condensation of an o-phenylenediamine (B120857) with a β-keto ester, which can be followed by further transformations to yield the desired aldehyde functionality. The dimethoxyacetal group in this compound is a protected form of an aldehyde, which can be deprotected under acidic conditions. However, the initial cyclization to form the benzimidazole ring is the primary focus of most reported syntheses.

The synthesis of benzimidazoles from o-phenylenediamines and β-dicarbonyl compounds, including this compound, is a classic example of an annulation reaction, specifically involving the formation of new N-C and C-N bonds to construct the imidazole (B134444) ring fused to the benzene (B151609) ring. This process typically proceeds through a condensation mechanism. The reaction between o-phenylenediamines and β-ketoesters can be catalyzed by various reagents to improve yields and reaction conditions. For instance, the use of catalysts like SnCl2 has been reported for the construction of 1H-benzimidazoles from o-phenylenediamines and ethyl 4-chloro-3-oxobutanoate, a related β-keto ester. rsc.org A proposed reaction pathway involves the formation of a 1,5-benzodiazepinone intermediate. rsc.org

The condensation of this compound with o-phenylenediamine is a primary method for synthesizing benzimidazole derivatives. rsc.orgenpress-publisher.com This reaction is a cornerstone of benzimidazole synthesis and can be influenced by various factors, including the catalyst and reaction conditions. enpress-publisher.com The general mechanism involves the initial reaction of one of the amino groups of o-phenylenediamine with the keto group of the β-keto ester, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.

Numerous catalysts have been employed to facilitate this condensation, including erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3), which has been shown to promote the selective synthesis of either mono- or double-condensation products depending on the reaction conditions and the nature of the aldehyde used in conjunction with o-phenylenediamine. beilstein-journals.org Other catalytic systems, such as zinc oxide nanoparticles under ultrasound irradiation and nano-Fe2O3, have also been developed to afford benzimidazole derivatives in excellent yields under mild conditions. rsc.org

| Catalyst/Conditions | Reactants | Product | Key Features |

| Er(OTf)3, water, microwave or conventional heating | o-phenylenediamine, benzaldehyde (B42025) (1:2 ratio) | 1-benzyl-2-phenyl-1H-benzimidazole | Selective formation of the double-condensation product. beilstein-journals.org |

| No catalyst, water, microwave irradiation | o-phenylenediamine, benzaldehyde | Mixture of 2-phenyl-1H-benzimidazole and 1-benzyl-2-phenyl-1H-benzimidazole | Non-selective reaction. beilstein-journals.org |

| ZnO NPs, ultrasound | o-phenylenediamine, various aldehydes | 2-substituted benzimidazoles | Mild conditions, short reaction times, recyclable catalyst, excellent yields. rsc.org |

| Nano-Fe2O3 | o-phenylenediamine, substituted aromatic aldehydes | Benzimidazoles | Short reaction times, high efficiency, aqueous medium, recyclable catalyst. rsc.org |

| SnCl2 | o-phenylenediamines, ethyl 4-chloro-3-oxobutanoate | 1H-benzimidazoles | Involves a proposed 1,5-benzodiazepinone intermediate. rsc.org |

Pyridine (B92270) Derivatives (e.g., 4-dimethoxymethyl-2-methoxypyridine-3-carbonitrile)

This compound is a precursor for the synthesis of functionalized pyridine derivatives. For instance, the synthesis of 2-methoxypyridine-3-carbonitriles can be achieved through the condensation of chalcones with malononitrile (B47326) in a basic medium. mdpi.com While not a direct reaction of this compound, the structural motifs present in this starting material are relevant to the construction of such pyridine systems. The synthesis of various methoxypyridine derivatives often involves multi-step sequences, starting from commercially available materials. nih.govresearchgate.net

A general approach to synthesizing substituted pyridines involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a source of ammonia (B1221849) or an amine and a compound containing a reactive methylene (B1212753) group. The versatility of this compound allows for its participation in such cyclocondensation reactions to form the pyridine ring.

| Reactants | Product | Reagents and Conditions |

| 2-chloropyridine-3,4-dicarbonitriles, sodium methoxide | 2-methoxypyridine-3,4-dicarbonitriles | Anhydrous methanol (B129727) |

| Chalcones, malononitrile | 2-methoxypyridine-3-carbonitrile derivatives | Basic medium |

| 2,6-dibromo-3-aminopyridine, sodium methoxide | 6-bromo-2-methoxy-3-aminopyridine | NaOMe, 1,4-dioxane, reflux |

Quinoxaline-Based Heterocycles

Quinoxalines are another class of nitrogen-containing heterocycles that can be synthesized using precursors derived from or related to this compound. The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While this compound is a 1,3-dicarbonyl equivalent, modifications or subsequent reactions can lead to intermediates suitable for quinoxaline (B1680401) synthesis.

Generation of Industrially Useful Compounds

This compound and its derivatives serve as intermediates in the synthesis of various industrially important compounds, particularly in the pharmaceutical and agrochemical sectors. The heterocyclic scaffolds, such as benzimidazoles and pyridines, derived from this starting material are core components of many commercial products.

For example, benzimidazole derivatives are known for their diverse biological activities, including antiulcer and anthelmintic properties. Pyridine derivatives are also prevalent in pharmaceuticals and agrochemicals, exhibiting a wide range of biological effects. The ability to introduce various substituents onto these heterocyclic rings, facilitated by the functional groups present in this compound, allows for the fine-tuning of their properties for specific applications.

The compound itself is noted as being useful for Aldol (B89426) condensations, a fundamental carbon-carbon bond-forming reaction in organic synthesis, further highlighting its utility in the preparation of more complex molecules. cookechem.com

| Compound Class | Industrial Significance |

| Benzimidazoles | Pharmaceuticals (e.g., antiulcer agents, anthelmintics), fungicides. |

| Pyridines | Pharmaceuticals, agrochemicals (e.g., herbicides, insecticides), solvents, and reagents. |

| Quinoxalines | Dyes, pharmaceuticals (e.g., antibiotics, anticancer agents), and organic semiconductors. |

Precursor to Gamma-Butyrolactone (B3396035) and 1,4-Butanediol (B3395766)

This compound is a significant starting material for the synthesis of gamma-butyrolactone (GBL) and 1,4-butanediol (BDO), two commodity chemicals with extensive industrial applications. chemicalbook.com GBL is widely used as a solvent for resins, in paint removers, and as an intermediate for producing BDO, tetrahydrofuran, and succinic acid. google.com BDO is a crucial solvent and an intermediate in the manufacturing of polymers like polyesters and polyurethanes. chemicalbook.comgoogle.com

The conversion process involves the catalytic hydrogenation of this compound. google.com This chemical pathway is part of broader efforts to produce GBL and BDO from various starting materials. For instance, GBL is commercially produced by the dehydrogenation of 1,4-butanediol and can also be synthesized via the oxidation of tetrahydrofuran. wikipedia.org Industrial production of BDO is dominated by methods like the Reppe process, which uses acetylene (B1199291) and formaldehyde (B43269), and the hydrogenation of maleic anhydride. chemicalbook.comchemicalbook.com

The synthesis route starting from this compound offers an alternative to these established methods. The hydrogenation can be directed to selectively yield either GBL or BDO by choosing appropriate catalysts and reaction conditions. google.com For example, selective hydrogenation over catalysts like Raney nickel or palladium on carbon can produce GBL, while using copper chromite catalysts can lead to 1,4-butanediol. google.com

Table 1: Industrial Production Methods for GBL and BDO

| Product | Common Industrial Synthesis Methods |

| Gamma-Butyrolactone (GBL) | Dehydrogenation of 1,4-butanediol; Catalytic hydrogenation of maleic anhydride. wikipedia.orggoogle.com |

| 1,4-Butanediol (BDO) | Reppe process (acetylene and formaldehyde); Hydrogenation of maleic anhydride; Butadiene/acetic acid process. chemicalbook.comchemicalbook.com |

Role in Glutamic Acid Production

This compound is an intermediate in synthetic routes to produce glutamic acid and its derivatives. Glutamic acid is a non-essential amino acid used extensively as a flavor enhancer and in pharmaceuticals. google.comnih.gov

Synthetic strategies may involve using the carbon backbone of this compound and introducing an amino group. One potential pathway is through a Michael-type addition reaction. For example, phosphine-catalyzed reactions have been investigated for the synthesis of glutamic acid derivatives from similar starting materials. preprints.org These processes highlight the chemical industry's interest in developing diverse and efficient routes to essential amino acids.

While fermentation is a common method for producing glutamic acid, chemical synthesis provides an alternative. The synthesis of glutamic acid analogs often involves multiple steps, including the use of protecting groups and stereocontrolled reactions to achieve the desired final product. nih.govmit.edu

Exploration of Novel Compounds and Derivatives

The unique chemical structure of this compound makes it a valuable building block for creating novel and complex molecules. Its functional groups are amenable to a variety of chemical reactions, leading to the synthesis of diverse heterocyclic and acyclic compounds.

The compound is particularly useful in Aldol condensations. cookechem.com Furthermore, its derivatives are used in the synthesis of more complex molecules. For example, related oxobutanoate structures can act as dienophiles in Diels-Alder reactions to form complex α-ketoesters, which are themselves useful for synthesizing heterocycles. dtu.dk

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Methyl 4,4-dimethoxy-3-oxobutanoate by providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals are:

A singlet for the methoxy (B1213986) protons of the ester group (-OCH₃).

A singlet for the two equivalent methoxy protons of the acetal (B89532) group (-OCH₃)₂.

A singlet for the methylene (B1212753) protons (-CH₂-) situated between the two carbonyl groups.

A singlet for the methine proton (-CH) of the acetal.

The integration of these signals would correspond to the number of protons in each group (3H, 6H, 2H, and 1H, respectively).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for each carbon atom:

The carbonyl carbon of the ketone.

The carbonyl carbon of the ester.

The methine carbon of the acetal.

The methylene carbon between the carbonyls.

The carbon of the ester's methoxy group.

The two equivalent carbons of the acetal's methoxy groups.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons and the carbonyl carbons would be absent. This technique confirms the assignments made in the standard ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (Ketone) | - | ~200-205 |

| C=O (Ester) | - | ~167-170 |

| CH(OCH₃)₂ | ~4.8-5.0 | ~100-105 |

| CH₂ | ~3.5-3.7 | ~45-50 |

| COOCH₃ | ~3.7-3.8 | ~52-53 |

| CH(OC H₃)₂ | ~3.3-3.4 (singlet, 6H) | ~54-56 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the key characteristic absorption bands are:

C=O Stretching (Ketone): A strong absorption band is expected in the region of 1715-1730 cm⁻¹.

C=O Stretching (Ester): Another strong absorption band, typically at a slightly higher wavenumber than the ketone, is expected around 1735-1750 cm⁻¹. The presence of two distinct C=O stretches is a hallmark of β-dicarbonyl compounds. uobabylon.edu.iq

C-O Stretching (Ester and Acetal): Strong bands corresponding to the C-O single bonds of the ester and acetal functionalities are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. spectroscopyonline.com Acetals often show a series of strong bands in the 1150-1050 cm⁻¹ region.

C-H Stretching: Absorptions for the sp³ C-H bonds of the methyl and methylene groups are expected just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | ~1725 | Strong |

| Ester | C=O Stretch | ~1740 | Strong |

| Ester/Acetal | C-O Stretch | 1000-1300 | Strong |

| Alkyl | C-H Stretch | 2850-3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. For this compound (molar mass: 176.17 g/mol ), the electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 176.

Common fragmentation pathways for esters and ketones can be predicted:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation route. libretexts.orglibretexts.org This could lead to the loss of the methoxy group (-OCH₃, m/z 31) from the ester, or the loss of the acetyl group (-COCH₃, m/z 43).

McLafferty Rearrangement: While less likely in this specific structure due to the absence of a γ-hydrogen on a flexible chain, this is a characteristic fragmentation for larger ketones and esters.

Acetal Fragmentation: The acetal group can fragment through the loss of a methoxy radical (-OCH₃) to form a stable oxonium ion, or through the loss of formaldehyde (B43269) (CH₂O).

Key expected fragments would include ions corresponding to [M-OCH₃]⁺ (m/z 145), [M-COOCH₃]⁺ (m/z 117), and fragments arising from the cleavage of the C-C bonds within the butanoate chain.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of this compound.

The presence of both polar (carbonyl, ester) and non-polar (alkyl) parts in the molecule allows for the use of reversed-phase HPLC. A C18 column is commonly employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The presence of the acetal functional group can sometimes lead to on-column hydrolysis, especially with acidic mobile phases. To mitigate this, a buffered mobile phase or the addition of a small amount of a basic modifier like triethylamine (B128534) may be necessary to ensure reproducible results. coresta.org

Detection is typically achieved using a UV detector, as the carbonyl groups provide a chromophore that absorbs in the low UV region (around 210 nm). By comparing the peak area of the main compound to the areas of any impurity peaks, the purity of the sample can be accurately determined. Method validation would involve assessing parameters such as linearity, precision, accuracy, and limits of detection and quantification.

X-Ray Crystallography for Structural Elucidation of Derivatives

While obtaining a single crystal of the liquid this compound for X-ray crystallography might be challenging, its solid derivatives can be analyzed to unequivocally determine their three-dimensional atomic structure. X-ray crystallography provides precise information on bond lengths, bond angles, and stereochemistry.

For instance, derivatives could be formed through reactions of the ketone or ester functional groups. Reaction of the ketone with a suitable amine could yield a crystalline imine or enamine derivative. Alternatively, transesterification with a diol could lead to a cyclic ester derivative. If these derivatives form high-quality single crystals, X-ray diffraction analysis can provide unambiguous structural proof, confirming the connectivity and conformation of the original butanoate backbone. This technique is particularly valuable for establishing the absolute configuration of chiral centers if they are introduced into the molecule or during its synthesis.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size.

A fundamental step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For Methyl 4,4-dimethoxy-3-oxobutanoate, this would yield precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Data Not Available)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (keto) | Data not available |

| Bond Length | C=O (ester) | Data not available |

| Bond Length | C-C | Data not available |

| Bond Length | C-O (methoxy) | Data not available |

| Bond Angle | O=C-C | Data not available |

| Dihedral Angle | C-O-C-C | Data not available |

Note: This table illustrates the type of data that would be generated. Specific values for this compound are not available in published literature.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. chalcogen.ro The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. chalcogen.ro

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Data Not Available)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table illustrates the type of data that would be generated. Specific values for this compound are not available in published literature.

The Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MESP would likely show negative potential (typically colored red) around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

DFT calculations can predict various spectroscopic properties. The calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule. Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict NMR chemical shifts (¹H and ¹³C), which are invaluable for structure elucidation.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound (Data Not Available)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O (keto) stretch | Data not available |

| C=O (ester) stretch | Data not available |

| C-O-C stretch | Data not available |

Note: This table illustrates the type of data that would be generated. Specific values for this compound are not available in published literature.

Molecular Dynamics Simulations for Reactivity Predictions

While DFT provides static pictures of a molecule, Molecular Dynamics (MD) simulations can model its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and potential reaction pathways. For this compound, MD simulations could be used to study its conformational flexibility, its interactions with solvents, or its approach to a potential reactant, thereby offering insights into its reactivity.

Quantum Chemical Parameters and Chemical Behavior

From the outputs of DFT calculations, several quantum chemical parameters can be derived to describe the global chemical behavior of a molecule. These descriptors help in quantifying its reactivity and stability.

Table 4: Hypothetical Quantum Chemical Parameters for this compound (Data Not Available)

| Parameter | Definition | Predicted Value |

|---|---|---|

| Ionization Potential (I) | -E(HOMO) | Data not available |

| Electron Affinity (A) | -E(LUMO) | Data not available |

| Electronegativity (χ) | (I + A) / 2 | Data not available |

| Chemical Hardness (η) | (I - A) / 2 | Data not available |

| Chemical Softness (S) | 1 / (2η) | Data not available |

| Electrophilicity Index (ω) | χ² / (2η) | Data not available |

Note: This table illustrates the type of data that would be generated. Specific values for this compound are not available in published literature.

Catalytic Applications and Mechanistic Insights of Methyl 4,4 Dimethoxy 3 Oxobutanoate Derivatives

Catalytic Roles in Organic Transformations

The parent compound, Methyl 4,4-dimethoxy-3-oxobutanoate, is recognized for its utility in Aldol (B89426) condensations, a fundamental carbon-carbon bond-forming reaction in organic chemistry. cookechem.com The true catalytic potential, however, is realized through its derivatives, which can participate in a broader range of more complex organic transformations.

Derivatives of β-keto esters are instrumental in transition metal catalysis. For instance, allylic esters of β-keto acids can undergo palladium-catalyzed reactions to generate palladium enolates. These intermediates are highly reactive and can participate in a variety of subsequent transformations, including intramolecular aldol condensations and Michael additions under neutral conditions. This methodology expands the utility of β-keto esters beyond classical applications, offering new synthetic routes that are not achievable through traditional methods.

Furthermore, derivatives can be employed in asymmetric catalysis. Chiral catalysts derived from β-keto esters are effective in enantioselective halogenation reactions. For example, chiral bisoxazolinecopper(II) complexes can catalyze the asymmetric bromination and chlorination of β-keto esters, producing optically active α-halo-β-keto esters with good yields and moderate to high enantioselectivities. The mechanism is believed to involve the bidentate coordination of the β-keto ester to the chiral copper catalyst, which dictates the facial selectivity of the halogenation.

Ligand Design and Synthesis for Transition-Metal Complexes

The β-dicarbonyl structure inherent to this compound derivatives makes them excellent precursors for the synthesis of a wide array of ligands for transition-metal complexes. The ability to fine-tune the steric and electronic properties of these ligands is crucial for controlling the activity and selectivity of the resulting metal catalysts.

One major strategy involves the synthesis of phosphine (B1218219) ligands, which are ubiquitous in cross-coupling catalysis. By strategically modifying the ligand skeleton, it is possible to create a library of ligands with diverse properties. For example, indolylphosphine ligands, such as CM-phos, can be synthesized through a Fischer Indolization, and their electronic properties can be tuned by introducing substituents on the indole (B1671886) ring. orgsyn.org A more electron-rich phosphine ligand, for instance, can enhance the catalytic efficacy in challenging coupling reactions involving less reactive substrates like aryl tosylates. orgsyn.org Derivatives of this compound could serve as starting materials for novel phosphine ligands, where the core structure can be modified to influence the coordination environment around the metal center.

Another approach is the synthesis of chelating ligands that can form stable complexes with transition metals. β-Ketoiminates, synthesized from β-keto esters, are a prominent class of N,O-bidentate ligands. These can coordinate to metals like iron(II) and zinc(II) to form four-coordinate complexes. The steric bulk of the substituents on the ligand framework influences the geometry and distortion of the resulting complex, which in turn affects its electronic and catalytic properties. The dimethoxy acetal (B89532) of the parent compound could be hydrolyzed and derivatized to introduce nitrogen-containing moieties, leading to novel ketoiminate or related polydentate ligands. These ligands are valuable in designing catalysts for a range of reactions, including polymerization and oxidation.

Exploration of Catalytic Efficiency and Selectivity

The catalytic efficiency and selectivity of metal complexes derived from this compound derivatives are directly linked to the structural features of the ligand. Both electronic and steric factors play a critical role in determining the outcome of a catalytic reaction.

The electronic properties of a ligand can significantly impact the reactivity of the metal center. For instance, in palladium-catalyzed cross-coupling reactions, the use of more electron-donating ligands can increase the electron density at the metal center, facilitating the oxidative addition step and improving catalytic turnover for less reactive electrophiles. This principle has been demonstrated with the MeO-CM-phos ligand system, where increased electron enrichment led to higher yields in the borylation of aryl tosylates compared to the less electron-rich parent ligand. orgsyn.org

| Catalyst System | Ligand | Yield (%) |

|---|---|---|

| Pd/CM-phos | CM-phos | 86 |

| Pd/MeO-CM-phos | MeO-CM-phos | 96 |

Selectivity, particularly enantioselectivity in asymmetric catalysis, is highly dependent on the steric environment created by the chiral ligand around the metal center. In the asymmetric chlorination of β-keto esters, hybrid amide-based Cinchona alkaloid catalysts have been shown to provide high levels of enantiomeric excess. The catalyst creates a well-defined chiral pocket that directs the approach of the electrophilic chlorine source to one face of the substrate enolate. The choice of substituents on both the β-keto ester substrate and the catalyst can be tuned to optimize this stereochemical control.

| Substrate (β-Keto Ester) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | >99 | 97 |

| Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 98 | 95 |

| Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | >99 | 94 |

These examples highlight the profound influence of ligand design on catalytic performance. By leveraging the versatile chemical nature of this compound, novel derivatives can be synthesized to create highly efficient and selective catalysts for a wide range of organic transformations.

Broader Implications and Future Research Directions

Integration into Continuous Flow Processes

The synthesis and manipulation of β-dicarbonyl compounds can often be enhanced through the use of continuous flow chemistry. nih.govnih.gov This technology offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. labunlimited.comrsc.org For a compound like methyl 4,4-dimethoxy-3-oxobutanoate, integration into continuous flow processes could offer significant benefits.

Continuous flow systems provide superior heat and mass transfer, which is particularly advantageous for controlling the often exothermic reactions involving β-dicarbonyl compounds. nih.govnih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields, improved selectivity, and the suppression of side reactions. rsc.orgmdpi.com The synthesis of related β-keto esters has been successfully demonstrated in flow, highlighting the potential for this technology. researchgate.netdurham.ac.uk

Key Advantages of Flow Chemistry for β-Dicarbonyl Synthesis:

| Feature | Advantage in Flow Chemistry | Relevance to this compound |

| Heat Transfer | High surface-area-to-volume ratio allows for efficient dissipation of heat. nih.gov | Control over exothermic reactions such as enolate formation and subsequent alkylations or acylations. |

| Mass Transfer | Rapid mixing of reagents leads to more uniform reaction conditions. nih.gov | Increased reaction rates and yields, minimizing the formation of byproducts. |

| Safety | Small reactor volumes minimize the risk associated with handling reactive intermediates. labunlimited.com | Safer handling of enolates and other potentially unstable derivatives of the compound. |

| Scalability | Production can be increased by extending the operation time rather than increasing the reactor size. rsc.org | Facilitates the production of larger quantities for further research or industrial applications. |

Given these advantages, future research should focus on developing continuous flow methods for both the synthesis and subsequent functionalization of this compound.

Potential for Development of Novel Synthetic Methodologies

The rich chemical functionality of this compound makes it a valuable building block for the development of novel synthetic methodologies. β-Dicarbonyl compounds are well-established as versatile intermediates in organic synthesis, primarily due to the acidity of the α-protons and the reactivity of the carbonyl groups. pressbooks.publibretexts.org

The presence of the dimethyl acetal (B89532) offers a protected carbonyl group that can be selectively deprotected under acidic conditions, revealing a second ketone functionality. This latent reactivity allows for sequential chemical transformations at different sites of the molecule. For instance, the β-ketoester moiety can undergo a variety of reactions, such as alkylations, acylations, and condensations, while the acetal remains intact. Subsequent deprotection would then provide a polycarbonyl compound ripe for further intramolecular or intermolecular reactions. pressbooks.pub

This compound can serve as a precursor to a wide range of complex molecules, including heterocycles and carbocycles, which are important scaffolds in medicinal chemistry and natural product synthesis. allresearchjournal.comchemicalbook.com The development of new synthetic routes leveraging the unique reactivity of this compound could lead to more efficient and elegant syntheses of valuable target molecules.

Green Chemistry Aspects and Sustainable Synthesis